Cas no 21172-65-6 (4-(2-Oxopiperidin-1-yl)methylbenzoic Acid)
4-(2-Oxopiperidin-1-yl)methylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid
- 4-(2-oxopiperidinomethyl)benzoic acid
- 4-[(2-oxopiperidino)methyl]benzoic acid
- 4-(2-Oxopiperidin-1-yl)methylbenzoic Acid
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- Inchi: 1S/C13H15NO3/c15-12-3-1-2-8-14(12)9-10-4-6-11(7-5-10)13(16)17/h4-7H,1-3,8-9H2,(H,16,17)
- InChI Key: HPJMPDRAOPTWDC-UHFFFAOYSA-N
- SMILES: O=C1CCCCN1CC1C=CC(C(=O)O)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 295
- XLogP3: 1.1
- Topological Polar Surface Area: 57.6
4-(2-Oxopiperidin-1-yl)methylbenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O992125-25mg |
4-[(2-Oxopiperidin-1-yl)methyl]benzoic Acid |
21172-65-6 | 25mg |
$ 70.00 | 2022-06-02 | ||
| TRC | O992125-50mg |
4-[(2-Oxopiperidin-1-yl)methyl]benzoic Acid |
21172-65-6 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | O992125-250mg |
4-[(2-Oxopiperidin-1-yl)methyl]benzoic Acid |
21172-65-6 | 250mg |
$ 365.00 | 2022-06-02 | ||
| Enamine | EN300-37138-0.05g |
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid |
21172-65-6 | 95.0% | 0.05g |
$88.0 | 2025-03-21 | |
| Enamine | EN300-37138-0.1g |
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid |
21172-65-6 | 95.0% | 0.1g |
$132.0 | 2025-03-21 | |
| Enamine | EN300-37138-0.25g |
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid |
21172-65-6 | 95.0% | 0.25g |
$188.0 | 2025-03-21 | |
| Enamine | EN300-37138-0.5g |
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid |
21172-65-6 | 95.0% | 0.5g |
$353.0 | 2025-03-21 | |
| Enamine | EN300-37138-1.0g |
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid |
21172-65-6 | 95.0% | 1.0g |
$470.0 | 2025-03-21 | |
| Enamine | EN300-37138-2.5g |
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid |
21172-65-6 | 95.0% | 2.5g |
$923.0 | 2025-03-21 | |
| Enamine | EN300-37138-5.0g |
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid |
21172-65-6 | 95.0% | 5.0g |
$1364.0 | 2025-03-21 |
4-(2-Oxopiperidin-1-yl)methylbenzoic Acid Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 4-(2-Oxopiperidin-1-yl)methylbenzoic Acid
Introduction to 4-(2-Oxopiperidin-1-yl)methylbenzoic Acid (CAS No. 21172-65-6)
4-(2-Oxopiperidin-1-yl)methylbenzoic Acid (CAS No. 21172-65-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Piperidin-2-one, 1-(4-carboxybenzyl)-, is characterized by its unique structural features, which include a piperidinone moiety and a benzoic acid group. These structural elements contribute to its potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.
The chemical structure of 4-(2-Oxopiperidin-1-yl)methylbenzoic Acid consists of a benzene ring substituted with a carboxylic acid group at the para position and a piperidinone moiety attached via a methyl group. The piperidinone ring is a key functional group that imparts specific biological activities, making this compound an attractive target for researchers exploring new drug candidates. The carboxylic acid group, on the other hand, provides opportunities for further chemical modifications, such as esterification or amide formation, which can enhance the compound's pharmacological properties.
Recent studies have highlighted the potential of 4-(2-Oxopiperidin-1-yl)methylbenzoic Acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. These findings suggest that 4-(2-Oxopiperidin-1-yl)methylbenzoic Acid could serve as a lead compound for the development of new treatments for conditions such as arthritis and chronic pain.
In addition to its pharmacological applications, 4-(2-Oxopiperidin-1-yl)methylbenzoic Acid has been explored as a building block in the synthesis of more complex molecules. Its versatile reactivity and functional groups make it an ideal starting material for multi-step synthetic processes. For example, chemists have utilized this compound to synthesize novel peptidomimetics with enhanced bioavailability and reduced toxicity compared to traditional peptide drugs.
The synthesis of 4-(2-Oxopiperidin-1-yl)methylbenzoic Acid can be achieved through several routes, each with its own advantages and challenges. One common approach involves the reaction of 4-formylbenzoic acid with piperidinone in the presence of a suitable catalyst. This method offers high yields and good purity, making it suitable for large-scale production. Another synthetic route involves the condensation of 4-methylbenzoic acid with piperidinone followed by oxidation to form the carboxylic acid group.
The physical and chemical properties of 4-(2-Oxopiperidin-1-yl)methylbenzoic Acid have been extensively studied. It is a white crystalline solid with a melting point ranging from 150 to 155°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it easy to handle and process in laboratory settings.
In terms of safety and handling, 4-(2-Oxopiperidin-1-yl)methylbenzoic Acid is generally considered safe when proper precautions are taken. However, like many organic compounds, it should be handled with care to avoid skin contact or inhalation. It is recommended to use personal protective equipment (PPE) such as gloves and safety goggles when working with this compound.
The potential applications of 4-(2-Oxopiperidin-1-yl)methylbenzoic Acid extend beyond pharmaceuticals. In materials science, it has been investigated as a functional monomer for polymer synthesis. The presence of both the piperidinone and carboxylic acid groups allows for the creation of polymers with tailored properties, such as improved mechanical strength or enhanced biodegradability.
In conclusion, 4-(2-Oxopiperidin-1-yl)methylbenzoic Acid (CAS No. 21172-65-6) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers developing new drugs, synthesizing complex molecules, or creating advanced materials. As ongoing research continues to uncover new applications and properties, this compound is likely to remain at the forefront of chemical innovation.
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